2-(4-cyano-2-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide
Overview
Description
2-(4-cyano-2-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyano-2-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-cyano-2-ethoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyano-2-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the cyano group.
Substitution: Alkoxides such as sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: 2-(4-amino-2-ethoxyphenoxy)-N-(2-furylmethyl)acetamide.
Substitution: 2-(4-cyano-2-alkoxyphenoxy)-N-(2-furylmethyl)acetamide.
Scientific Research Applications
2-(4-cyano-2-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-cyano-2-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-cyano-2-methoxyphenoxy)-N-(2-furylmethyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-cyano-2-ethoxyphenoxy)-N-(2-thienylmethyl)acetamide: Similar structure but with a thienyl group instead of a furan ring.
Uniqueness
2-(4-cyano-2-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its cyano, ethoxy, and furan functional groups, which contribute to its distinct chemical properties and potential applications. The presence of these groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-cyano-2-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-20-15-8-12(9-17)5-6-14(15)22-11-16(19)18-10-13-4-3-7-21-13/h3-8H,2,10-11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFILBBJDHKLNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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